molecular formula C11H10F3NO B3010036 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 67159-42-6

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B3010036
CAS No.: 67159-42-6
M. Wt: 229.202
InChI Key: BTQCNBXBTKAVFB-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical scaffold of high interest in neuroscience and medicinal chemistry research. The pyrrolidin-2-one core is a recognized pharmacophore in central nervous system (CNS) active compounds. This specific derivative serves as a key synthetic intermediate or structural motif for developing novel bioactive molecules. Researchers utilize this compound and its analogs to investigate mechanisms related to anticonvulsant and antinociceptive (pain-blocking) activities . Furthermore, structural analogs of this pyrrolidin-2-one have been developed and evaluated as potent ligands for Cannabinoid CB1 receptors . These research tools are valuable for studying the endocannabinoid system, which is implicated in a range of physiological processes including analgesia, regulation of food intake, and motor control . The incorporation of the trifluoromethyl group enhances the compound's physicochemical properties, potentially improving its suitability for probing biological systems. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQCNBXBTKAVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate, which is then cyclized to yield the desired pyrrolidinone . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis
4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of diverse functional groups, making it a valuable building block for more complex molecules.

2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The trifluoromethyl group enhances electrophilicity, allowing for nucleophilic attack.
  • Oxidation and Reduction: The compound can be oxidized to yield oxides or reduced to form derivatives with varied biological activities.

Biological Applications

1. Pharmacological Studies
Research indicates that this compound exhibits significant biological activities, particularly as an antagonist in receptor systems. It has shown potential for therapeutic applications in:

  • Pain Management: Studies suggest that this compound interacts with cannabinoid receptors (CB1 and CB2), modulating neurotransmitter release and exhibiting anti-inflammatory properties.

2. Agrochemical Uses
The trifluoromethyl moiety contributes to the efficacy of agrochemical formulations, enhancing the stability and activity of pesticides. Compounds derived from this compound are being explored for their potential to protect crops from pests while minimizing environmental impact.

Pharmaceutical Applications

1. Drug Development
The incorporation of the trifluoromethyl group into drug candidates significantly influences pharmacokinetics and receptor interactions. Several pharmaceutical products containing this moiety have been approved, targeting various diseases.

2. Case Studies

  • Case Study 1: A study evaluated the efficacy of a drug candidate based on this compound in treating chronic pain conditions, demonstrating improved binding affinity to CB receptors compared to non-fluorinated analogs.
  • Case Study 2: Another investigation focused on the compound's role in modulating inflammatory responses, revealing potential applications in neuroprotection and pain relief.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrrolidinone ring, enables the compound to bind to specific active sites on target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidinone Ring

4-(Chloromethyl)-1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
  • Structure: Features a chloromethyl (-CH₂Cl) group at the pyrrolidinone 4-position (vs. hydrogen in the parent compound).
  • Notably, this metabolite of the herbicide fluorochloridone was undetected in soil studies, suggesting rapid degradation .
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one
  • Structure: Incorporates a piperazine-propyl chain at the pyrrolidinone nitrogen.
  • Activity: Exhibits high α₁-adrenoceptor affinity (pKi = 7.13), highlighting how nitrogen-linked substituents enhance receptor binding compared to the parent compound .

Phenyl Ring Substitution Patterns

1-(4-Fluorophenyl)pyrrolidin-2-one
  • Structure : Replaces -CF₃ with a fluorine atom at the phenyl para position.
  • Impact : Reduced lipophilicity (logP ~1.5 vs. ~2.8 for the -CF₃ analog) and altered pharmacokinetics, demonstrating the critical role of -CF₃ in optimizing drug-like properties .
1-[3-Hydroxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one
  • Structure : Hydroxy group at the phenyl 3-position and -CF₃ at the 4-position.
  • Synthesis : Prepared via palladium-catalyzed deprotection (77.78% yield), illustrating synthetic strategies for hydroxylated analogs .
[18F]FMPEP-d2
  • Structure: Radiolabeled analog with a fluoromethoxy group and phenylethylamino side chain.
  • Application: Used as a CB1 receptor imaging agent, showcasing the utility of trifluoromethylphenyl-pyrrolidinone scaffolds in positron emission tomography (PET) tracers .
Fluorochloridone
  • Structure : 3-Chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one.
  • Activity: Herbicide with a soil half-life of 22.4 days, emphasizing how chloro substituents enhance environmental persistence compared to non-halogenated analogs .

Data Table: Key Analogs and Properties

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Evidence ID
4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one Parent compound C₁₁H₁₀F₃NO Versatile scaffold for drug design
4-(Chloromethyl)-1-[3-(CF₃)phenyl]pyrrolidin-2-one Chloromethyl at pyrrolidinone C4 C₁₂H₁₁ClF₃NO Herbicide metabolite; synthetic intermediate
[18F]FMPEP-d2 18F-fluoromethoxy, phenylethylamino C₂₃H₂₃F₄N₂O₂ CB1 receptor PET tracer
1-(4-Fluorophenyl)pyrrolidin-2-one 4-F-phenyl substituent C₁₀H₁₀FNO Lower logP vs. -CF₃ analogs
Fluorochloridone 3-Cl, 4-CH₂Cl on pyrrolidinone C₁₂H₁₀Cl₂F₃NO Herbicide (t₁/₂ = 22.4 days in soil)

Research Findings and Trends

  • Metabolic Stability : The trifluoromethyl group enhances resistance to oxidative metabolism, as seen in undetected soil metabolites of fluorochloridone .
  • Receptor Binding: Piperazine-linked derivatives (e.g., compound 7 in ) show superior α₁-adrenoceptor affinity, suggesting that nitrogen-based side chains improve target engagement .
  • Environmental Impact: Halogenated analogs like fluorochloridone persist longer in soil, whereas non-halogenated derivatives degrade rapidly .

Biological Activity

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its interactions with various biological targets, including cannabinoid receptors and its antibacterial and antifungal activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3NC_{12}H_{12}F_{3}N, with a molecular weight of approximately 243.23 g/mol. The trifluoromethyl group contributes to its unique reactivity and biological profile.

1. Cannabinoid Receptor Interactions

Recent studies have highlighted that this compound exhibits notable activity at cannabinoid receptors. These receptors are crucial in various physiological processes, including pain modulation and appetite regulation. The compound's affinity for these receptors suggests potential therapeutic applications in pain relief and appetite stimulation.

2. Antibacterial Activity

Research has indicated that derivatives of pyrrolidinones, including this compound, possess antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, particularly those resistant to traditional antibiotics. For instance, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Pseudomonas aeruginosa10

3. Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. It has shown moderate efficacy against various fungal pathogens, including Candida albicans and Aspergillus niger. The compound's structure allows for interaction with fungal cell membranes, disrupting their integrity .

Fungal Strain EC50 (µg/mL)
Candida albicans5.0
Aspergillus niger8.5

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act by modulating receptor activity and disrupting cellular processes in bacteria and fungi.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological profiles of this compound:

  • Study on Antibacterial Efficacy : A study involving the testing of various derivatives showed that modifications to the trifluoromethyl group significantly influenced antibacterial potency. The optimal derivative was identified as having a MIC value lower than that of standard treatments .
  • Evaluation of Antifungal Properties : Another study reported that formulations containing this compound demonstrated significant antifungal activity against Botrytis cinerea, a common plant pathogen, suggesting potential agricultural applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluorochloridone (a structurally related herbicide) is synthesized by reacting 3-(trifluoromethyl)aniline with chloroacetyl chloride, followed by cyclization under basic conditions . Key intermediates should be characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Thermal stability can be assessed via differential scanning calorimetry (DSC), as melting points (e.g., 287.5–293.5°C for analogs) indicate crystallinity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of FT-IR to confirm carbonyl (C=O) and C-F stretches (1,200–1,100 cm⁻¹). LC-MS/MS in positive ion mode can detect molecular ions (e.g., m/z 312.12 for fluorochloridone analogs) and fragmentation patterns. X-ray crystallography is recommended for absolute stereochemical confirmation, as demonstrated in studies of pyrrolidinone derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Refer to GHS classifications for analogs: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335). In case of skin contact, wash with soap and water for 15 minutes. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite detection during environmental degradation studies?

  • Methodological Answer : Despite theoretical predictions, metabolites like 4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one may not be detected via GC-MS due to low volatility or matrix interference . To resolve this, employ derivatization (e.g., silylation) or switch to LC-HRMS with electrospray ionization (ESI+). Spiking soil samples with deuterated internal standards can improve recovery rates .

Q. What experimental design optimizes enantiomeric separation of this compound derivatives?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC with hexane:isopropanol (90:10) mobile phase. Monitor separation at 254 nm. For preparative-scale isolation, simulate moving bed chromatography (SMB) achieves >99% enantiomeric excess (ee), as validated for RS/SR isomers of fluorochloridone .

Q. How does the trifluoromethyl group influence the compound’s environmental persistence, and how can this be modeled?

  • Methodological Answer : The CF₃ group enhances lipophilicity (logP ~2.8), increasing soil adsorption. Degradation follows first-order kinetics (y = 0.6022e⁻⁰.⁰³¹ˣ, R²=0.925), with a half-life (t₁/₂) of 22.4 days in loamy soil. Use OECD 307 guidelines to simulate aerobic degradation; measure DT₅₀ via LC-MS/MS and validate with QSAR models .

Q. What strategies mitigate toxicity risks in pharmacological applications of pyrrolidin-2-one derivatives?

  • Methodological Answer : Conduct Ames tests for mutagenicity and CYP450 inhibition assays. Replace the chloromethyl group with methoxy or amine substituents to reduce acute oral toxicity (e.g., LD₅₀ >2,000 mg/kg in rodents). Computational docking (AutoDock Vina) can predict off-target binding, as shown in studies of triazolopyrimidine analogs .

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